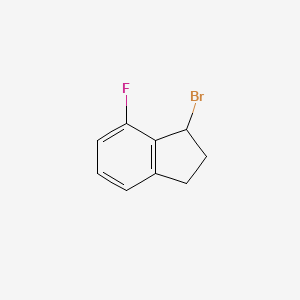

1-bromo-7-fluoro-2,3-dihydro-1H-indene

Description

1-Bromo-7-fluoro-2,3-dihydro-1H-indene is a halogenated dihydroindene derivative featuring a bicyclic structure with a bromine atom at position 1 and a fluorine atom at position 6. This compound belongs to a class of molecules where the indene core is modified with halogen substituents, which are known to influence electronic properties, lipophilicity, and biological interactions . The 2,3-dihydro-1H-indene scaffold is a privileged structure in medicinal chemistry due to its versatility in accommodating substituents that modulate bioactivity .

Properties

Molecular Formula |

C9H8BrF |

|---|---|

Molecular Weight |

215.06 g/mol |

IUPAC Name |

1-bromo-7-fluoro-2,3-dihydro-1H-indene |

InChI |

InChI=1S/C9H8BrF/c10-7-5-4-6-2-1-3-8(11)9(6)7/h1-3,7H,4-5H2 |

InChI Key |

ITBJOTISDNHEDQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=C(C1Br)C(=CC=C2)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-7-fluoro-2,3-dihydro-1H-indene can be synthesized through several synthetic routes. One common method involves the bromination of 7-fluoro-2,3-dihydro-1H-indene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is typically carried out in an inert solvent such as dichloromethane at room temperature.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-7-fluoro-2,3-dihydro-1H-indene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: Reduction of the compound can lead to the formation of 7-fluoro-2,3-dihydro-1H-indene by removing the bromine atom.

Common Reagents and Conditions:

Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base such as sodium hydride or potassium carbonate.

Oxidation: Potassium permanganate or chromium trioxide in acidic or basic medium.

Reduction: Hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride.

Major Products:

Substitution: Various substituted indene derivatives depending on the nucleophile used.

Oxidation: Ketones or aldehydes.

Reduction: 7-Fluoro-2,3-dihydro-1H-indene.

Scientific Research Applications

1-Bromo-7-fluoro-2,3-dihydro-1H-indene has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.

Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-bromo-7-fluoro-2,3-dihydro-1H-indene involves its interaction with various molecular targets. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Structural Comparison of Halogenated Dihydroindenes

Electronic Effects :

Antiproliferative Activity :

- Dihydroindene derivatives with electron-donating groups (e.g., 4-hydroxy-3-methoxyphenyl in compound 12d) exhibit superior antiproliferative activity (78.82% inhibition at 0.1 mM) compared to electron-withdrawing analogs .

- This compound likely shares similar steric and electronic profiles with active compounds like 12d, but its bromine substituent may reduce potency relative to methoxy or hydroxy groups .

Anti-Inflammatory Activity :

- Natural dihydroindenes (e.g., diaporindenes A–D) with benzodioxan moieties inhibit nitric oxide production (IC50 = 4.2–9.0 μM), suggesting the indene core’s role in bioactivity .

Antimicrobial and Antitubercular Activity :

Lipophilicity and Solubility :

- Bromine increases logP values, as seen in 2-bromo-2,3-dihydro-1H-indene (logP ~3.5 estimated), whereas fluorine slightly reduces logP . The balance between Br and F in 1-bromo-7-fluoro derivatives may optimize drug-likeness.

Q & A

Q. What are the recommended synthetic routes for preparing 1-bromo-7-fluoro-2,3-dihydro-1H-indene, and how can regioselectivity challenges be addressed?

The synthesis typically involves halogenation and fluorination of a dihydroindene precursor. For bromination, electrophilic substitution using Br₂ in the presence of Lewis acids (e.g., FeBr₃) is common. Fluorination may employ agents like Selectfluor or DAST (diethylaminosulfur trifluoride) under anhydrous conditions . Regioselectivity is influenced by steric and electronic factors: the bromine atom preferentially occupies the less sterically hindered position (e.g., position 1), while fluorine directs to the para position (position 7) due to its electron-withdrawing nature. Optimization requires monitoring via <sup>1</sup>H/<sup>19</sup>F NMR to confirm substituent positions .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Chromatography : Use flash chromatography with hexanes/EtOAc gradients to isolate the compound (e.g., 100:1 ratio for non-polar intermediates) .

- Spectroscopy :

- Elemental Analysis : Match experimental vs. theoretical C/H/Br/F ratios.

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic data for halogenated dihydroindenes, particularly regarding halogen positioning?

Discrepancies between X-ray crystallography and NMR/DFT calculations often arise from dynamic disorder or thermal motion. To address this:

- Refine structures using SHELXL (e.g., anisotropic displacement parameters for heavy atoms like Br) .

- Cross-validate with <sup>19</sup>F NMR chemical shifts and scalar coupling constants (e.g., <sup>4</sup>JF-Br coupling) to confirm spatial relationships .

- Computational modeling (DFT/B3LYP/6-31G**) can predict stable conformers and compare with experimental data .

Q. How does the bromine-fluorine substitution pattern influence reactivity in cross-coupling reactions?

The Br atom at position 1 facilitates Suzuki-Miyaura couplings due to its accessibility, while the electron-withdrawing F at position 7 deactivates the ring, reducing undesired side reactions. Example protocol:

- Use Pd(PPh₃)₄ (5 mol%) with arylboronic acids in THF/H₂O (3:1) at 80°C .

- Monitor reaction progress via TLC and isolate using silica gel chromatography.

- Comparative reactivity table:

| Halogen Position | Reaction Yield (%) | Side Products (%) |

|---|---|---|

| 1-Br, 7-F | 78 | <5 |

| 5-Br, 6-F | 65 | 12 |

| 4-Br, 7-Cl | 52 | 20 |

Q. What methodologies elucidate the biological interaction mechanisms of this compound with protein targets?

- Docking Studies : Use AutoDock Vina to model interactions with enzymes (e.g., cytochrome P450). The Br atom may occupy hydrophobic pockets, while F forms hydrogen bonds with backbone amides .

- Isothermal Titration Calorimetry (ITC) : Measure binding constants (Kd) to quantify affinity.

- Fluorescence Quenching Assays : Track conformational changes in proteins upon compound binding (λex = 280 nm, λem = 340 nm) .

Methodological Challenges and Solutions

Q. How can researchers mitigate decomposition of this compound during storage?

- Storage Conditions : Keep under inert gas (Ar/N₂) at –20°C in amber vials to prevent photodegradation.

- Stabilizers : Add 1% hydroquinone to inhibit radical-mediated decomposition.

- Purity Monitoring : Quarterly GC-MS analysis to detect degradation products (e.g., debrominated derivatives) .

Q. What advanced techniques characterize the electronic effects of bromine and fluorine in this compound?

- Cyclic Voltammetry : Measure redox potentials (E1/2) to assess electron-withdrawing strength. F substituents lower HOMO levels, increasing oxidation resistance .

- Natural Bond Orbital (NBO) Analysis : Quantify hyperconjugative interactions (e.g., σC-Br → σ*C-F stabilization) using Gaussian09 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.